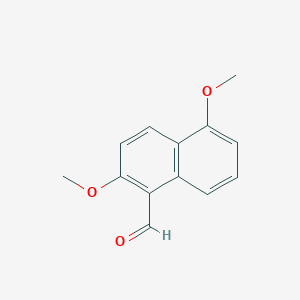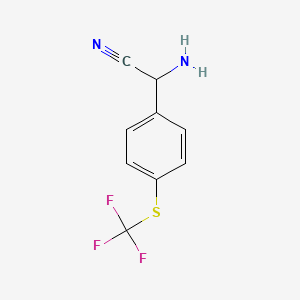
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromoacetophenone.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride in the presence of a base.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Amination and Cyanation:
Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Anticancer Research: Explored for its activity against certain cancer cell lines.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The racemic mixture of both enantiomers.
2-Amino-2-(4-(methylthio)phenyl)acetonitrile: A similar compound with a methylthio group instead of a trifluoromethylthio group.
Uniqueness: ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. The chiral center adds another layer of complexity, making it valuable in asymmetric synthesis and chiral recognition studies.
Eigenschaften
Molekularformel |
C9H7F3N2S |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |
InChI-Schlüssel |
GCRYPQGJURZRBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


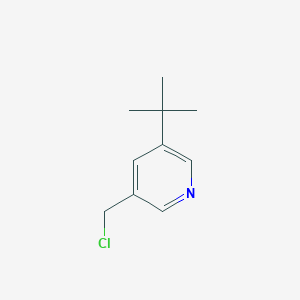
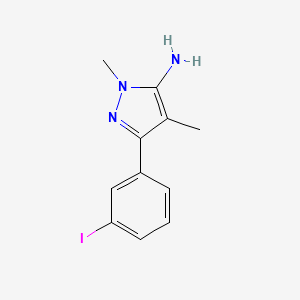
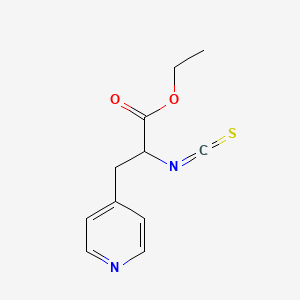
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
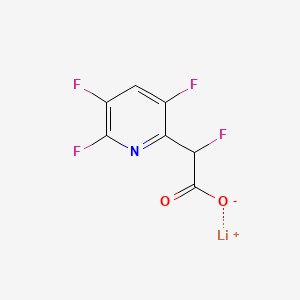
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
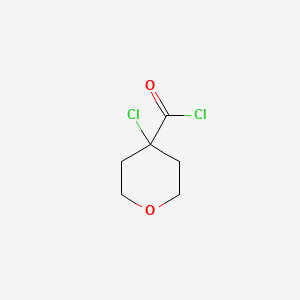
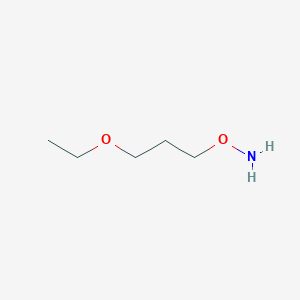
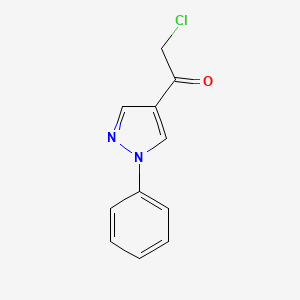

![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
